molecular formula C10H12 B127639 2-Phenyl-2-butene CAS No. 767-99-7

2-Phenyl-2-butene

Cat. No.: B127639
CAS No.: 767-99-7
M. Wt: 132.2 g/mol
InChI Key: UGUYQBMBIJFNRM-OQFOIZHKSA-N
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Description

2-Phenyl-2-butene is an organic compound with the molecular formula C10H12This compound is also known by several other names, including (2Z)-2-Buten-2-ylbenzene and (E)-2-Phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-butene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with ethylene in the presence of a palladium catalyst. Another method includes the dehydration of 2-phenyl-2-butanol using an acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-butene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, participating in electrophilic addition and substitution reactions. The double bond in this compound is reactive and can undergo addition reactions with nucleophiles, leading to the formation of various products .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-2-butene is unique due to its specific placement of the double bond, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific interactions in electrophilic addition and substitution reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

[(Z)-but-2-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYQBMBIJFNRM-OQFOIZHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875936
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-99-7, 2082-61-3
Record name Benzene, ((1Z)-1-methyl-1-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-2-BUTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-2-en-2-ylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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